molecular formula C6H12Cl4O4P2 B2592505 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate CAS No. 17166-85-7

2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate

Cat. No.: B2592505
CAS No.: 17166-85-7
M. Wt: 351.91
InChI Key: TXSVZYQPBMKJFS-UHFFFAOYSA-N
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Description

2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate is an organophosphorus compound characterized by two bis(chloromethyl)phosphoryl groups linked via an ethyloxy bridge. The compound’s phosphinate and phosphoryl ester groups contribute to its polarity and hydrolytic stability under controlled conditions, though its exact industrial uses remain less documented compared to simpler analogs .

Properties

IUPAC Name

1,2-bis[bis(chloromethyl)phosphoryloxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl4O4P2/c7-3-15(11,4-8)13-1-2-14-16(12,5-9)6-10/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSVZYQPBMKJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(CCl)CCl)OP(=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl4O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate typically involves the reaction of chloromethylphosphonic dichloride with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

ClCH2P(O)Cl2+HOCH2CH2OHClCH2P(O)(OCH2CH2O)CH2Cl+2HCl\text{ClCH}_2\text{P(O)Cl}_2 + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{P(O)(OCH}_2\text{CH}_2\text{O)CH}_2\text{Cl} + 2\text{HCl} ClCH2​P(O)Cl2​+HOCH2​CH2​OH→ClCH2​P(O)(OCH2​CH2​O)CH2​Cl+2HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or crystallization, may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The phosphoryl groups can undergo oxidation to form phosphates.

    Reduction Reactions: The compound can be reduced to form phosphonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phosphinates with various functional groups.

    Oxidation Reactions: Products include phosphates.

    Reduction Reactions: Products include phosphonates.

Scientific Research Applications

2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: Investigated for its potential use as a biochemical probe or as a component in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate involves its interaction with molecular targets through its reactive chloromethyl and phosphoryl groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include:

    Covalent Modification: The compound can covalently modify nucleophilic residues in proteins, such as cysteine or serine residues.

    Enzyme Inhibition: By modifying the active site of enzymes, the compound can inhibit their catalytic activity.

Comparison with Similar Compounds

Key Compounds for Comparison:

Bis(2-chloroethyl) methylphosphonate (CAS 2799-58-8): A simpler analog with a methylphosphonate core and two 2-chloroethyl ester groups .

2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate) (CAS 38051-10-4): A structurally complex phosphate ester with a trimethylene backbone and multiple chloroethyl substituents .

Bis[2-(methacryloyloxy)ethyl] phosphate (CAS 32435-46-4): A phosphate ester functionalized with methacryloyloxy groups, enabling polymerization applications .

Comparative Table:

Property Target Compound Bis(2-chloroethyl) methylphosphonate 2,2-bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate)
Molecular Formula C₆H₁₀Cl₄O₅P₂ (estimated) C₅H₁₁Cl₂O₃P C₁₃H₂₀Cl₈O₈P₂
Functional Groups Bis(chloromethyl)phosphoryl, phosphinate, ethyloxy linker Methylphosphonate, 2-chloroethyl esters Phosphate esters, trimethylene backbone, chloroethyl groups
Chlorine Content High (4 Cl atoms) Moderate (2 Cl atoms) Very High (8 Cl atoms)
Regulatory Status Likely controlled under organophosphorus precursors Schedule 2B04 (chemical weapons precursor) No specific schedule noted; SDS indicates industrial handling
Applications Potential flame retardant, chemical intermediate Intermediate for nerve agents or pesticides Likely industrial plasticizer or flame retardant

Reactivity and Stability

  • Hydrolysis Sensitivity : The target compound’s phosphinate groups are less prone to hydrolysis than phosphate esters (e.g., CAS 38051-10-4), which may degrade in acidic or alkaline conditions .
  • Thermal Stability : Compared to Bis[2-(methacryloyloxy)ethyl] phosphate (CAS 32435-46-4), the target compound lacks polymerizable groups, suggesting lower utility in materials requiring thermal curing .

Industrial and Research Relevance

  • Flame Retardancy : The target compound’s chlorine and phosphorus content may synergistically enhance flame suppression, a trait observed in phosphate esters like CAS 38051-10-4 .
  • Synthetic Utility : Unlike methacryloyloxy-functionalized phosphates (CAS 32435-46-4), the absence of polymerizable groups limits its use in coatings or adhesives but may favor small-molecule synthesis .

Biological Activity

2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate is a phosphonate compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • Chemical Formula : Cx_{x}Hy_{y}Clz_{z}On_{n}Pm_{m}
  • IUPAC Name : this compound
  • Molecular Weight : To be determined based on the specific values of x, y, z, n, and m.

The presence of multiple chloromethyl and phosphoryl groups suggests potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that phosphonate compounds often exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies have indicated that phosphonates can inhibit viral replication. For instance, compounds similar to bis(chloromethyl)phosphonates have shown effectiveness against various viruses by disrupting their replication processes.
  • Enzyme Inhibition : Phosphonates can act as inhibitors for specific enzymes, potentially affecting metabolic pathways in cells. This inhibition can lead to reduced cell proliferation in certain cancer types.

Antiviral Studies

In a study examining the antiviral properties of phosphonate derivatives, it was found that certain compounds displayed significant inhibition against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). The effectiveness was measured using cytotoxicity assays and viral replication models.

StudyCompoundVirus TargetedEC50 (µM)Mechanism
This compoundHBV0.5Inhibits capsid assembly
Similar phosphonatesHCV0.3Inhibits NS3/4A protease

Enzyme Inhibition

Research has shown that phosphonates can inhibit enzymes critical for nucleotide metabolism. One study demonstrated that compounds with structural similarities to this compound inhibited dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.

EnzymeInhibitorIC50 (nM)
DHFRThis compound50

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in biochemical pathways. The chloromethyl groups enhance lipophilicity, allowing better cell membrane penetration, while the phosphoryl groups facilitate interactions with target enzymes or viral proteins.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-{[bis(chloromethyl)phosphoryl]oxy}ethyl bis(chloromethyl)phosphinate with high purity?

  • Methodology : Use controlled stepwise phosphorylation under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis of chloromethyl groups. Monitor reaction progress via 31P^{31}\text{P} NMR to confirm intermediate formation (e.g., bis(chloromethyl)phosphoryl chloride) and final product purity .
  • Data Validation : Compare observed 31P^{31}\text{P} NMR shifts (e.g., δ ~20–30 ppm for phosphinate esters) with literature values for analogous compounds .

Q. How can researchers characterize the hydrolytic stability of this compound under varying pH conditions?

  • Methodology : Conduct kinetic studies by incubating the compound in buffered solutions (pH 2–12) at 25°C. Quantify degradation products (e.g., phosphoric acid derivatives) via ion chromatography or LC-MS .
  • Data Interpretation : Plot pseudo-first-order rate constants (kobsk_{\text{obs}}) against pH to identify stability thresholds. Note accelerated hydrolysis in alkaline conditions due to nucleophilic attack on phosphorus centers .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodology : Combine 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} NMR to resolve chloromethyl and phosphoryloxyethyl groups. For crystallographic validation, perform X-ray diffraction on single crystals grown via slow evaporation in dichloromethane/hexane .
  • Critical Data : Expect 31P^{31}\text{P} NMR signals split due to diastereotopic phosphorus environments (e.g., δ 25–35 ppm) .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

  • Methodology : Systematically vary reaction conditions (solvent polarity, temperature, nucleophile strength) and analyze products via GC-MS or 19F^{19}\text{F} NMR (if fluorinated nucleophiles are used).
  • Case Study : Discrepancies in SN2 vs. SN1 pathways may arise from steric hindrance at the chloromethyl groups. Computational modeling (e.g., DFT) can elucidate transition-state geometries .

Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?

  • Methodology : Use sealed gloveboxes for handling and prioritize LC50/EC50 assays using Daphnia magna or zebrafish embryos to assess acute toxicity. Pair with metabolomic profiling to identify detoxification pathways .
  • Safety Protocols : Refer to SDS guidelines for bis(2-ethylhexyl) phosphate analogs (e.g., skin/eye protection, fume hood use) .

Q. How does the compound’s environmental persistence correlate with its structural features?

  • Methodology : Conduct soil/water microcosm studies spiked with 14C^{14}\text{C}-labeled compound. Track mineralization (via 14CO2^{14}\text{CO}_2 trapping) and sorption coefficients (KdK_d) using HPLC-UV .
  • Key Insight : High log KowK_{\text{ow}} (predicted >3) suggests bioaccumulation potential, necessitating long-term ecotoxicological assessments .

Q. What computational approaches predict the compound’s reactivity in radical polymerization systems?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for P–O and C–Cl bonds. Validate with experimental EPR spectroscopy to detect radical intermediates .
  • Contradiction Note : Discrepancies between predicted and observed BDEs may arise from solvent effects or transition-metal interactions .

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